4-Fluoro-3-methylbenzenesulfonyl chloride

Description

The exact mass of the compound 4-Fluoro-3-methylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

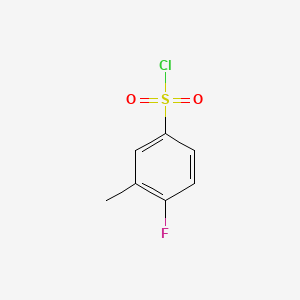

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEQALYEZFNWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382273 | |

| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629672-19-1 | |

| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-methylbenzenesulfonyl chloride physical properties

An In-depth Technical Guide to 4-Fluoro-3-methylbenzenesulfonyl Chloride

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 4-Fluoro-3-methylbenzenesulfonyl chloride, a key reagent in modern organic synthesis and drug discovery. We will explore its fundamental physical and chemical properties, discuss its synthesis and reactivity, and provide insights into its applications, particularly within the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile building block.

Introduction and Strategic Importance

4-Fluoro-3-methylbenzenesulfonyl chloride (CAS No. 629672-19-1) is an aromatic sulfonyl chloride that has gained prominence as a versatile intermediate. Its structure is strategically functionalized with three key components:

-

A Sulfonyl Chloride Group (-SO₂Cl): This highly reactive electrophilic group is a cornerstone for constructing sulfonamides, a privileged functional group in medicinal chemistry due to its ability to act as a stable, non-basic mimic of a peptide bond and engage in crucial hydrogen bonding interactions with biological targets.

-

A Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design.[1][2] Its unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), pKa, and binding affinity.[1][3]

-

A Methyl Group: This small alkyl group provides steric bulk and modulates the electronic properties of the aromatic ring, influencing reactivity and offering a vector for further molecular exploration.

The combination of these features makes 4-Fluoro-3-methylbenzenesulfonyl chloride a valuable reagent for synthesizing novel compounds with tailored pharmacological profiles.[4][5]

Physicochemical Properties

The physical properties of a reagent are critical for its handling, storage, and application in synthesis. The key physicochemical data for 4-Fluoro-3-methylbenzenesulfonyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 629672-19-1 | [6][7] |

| Molecular Formula | C₇H₆ClFO₂S | [6][8] |

| Molecular Weight | 208.64 g/mol | [6][9] |

| Appearance | Solid | |

| Melting Point | 35-40 °C | |

| SMILES | Cc1cc(ccc1F)S(Cl)(=O)=O | |

| InChI Key | ALEQALYEZFNWOP-UHFFFAOYSA-N |

The melting point range of 35-40 °C indicates that this compound is a low-melting solid at standard ambient temperature and pressure, which necessitates careful storage to prevent clumping or melting, especially in warmer climates.

Synthesis and Purification: A Mechanistic Perspective

While multiple synthetic routes may exist, arylsulfonyl chlorides are commonly prepared from the corresponding anilines via a Sandmeyer-type reaction. This robust and well-established methodology provides a reliable pathway to the target compound from readily available precursors.[10] The logical precursor for this synthesis is 4-fluoro-3-methylaniline.

Experimental Protocol: Diazotization-Sulfonylation

-

Diazotization of 4-fluoro-3-methylaniline:

-

The starting aniline is dissolved in a mixture of a strong mineral acid (e.g., HCl) and water and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring, maintaining the temperature below 5 °C.

-

Causality: The reaction between the aniline and in situ generated nitrous acid (from NaNO₂ and HCl) produces a diazonium salt. This transformation is critical as the resulting diazonium group (-N₂⁺) is an excellent leaving group, facilitating the subsequent substitution.

-

-

Preparation of the SO₂/CuCl Reagent:

-

In a separate reaction vessel, sulfur dioxide (SO₂) gas is bubbled through a suitable solvent like acetic acid until saturation.[10]

-

A catalytic amount of copper(I) chloride (CuCl) is added to this solution.[10]

-

Causality: The copper(I) catalyst is essential for mediating the transfer of the sulfonyl group to the aromatic ring in the Sandmeyer-type reaction.

-

-

Sulfonylation (Sandmeyer-type Reaction):

-

The cold diazonium salt solution from Step 1 is added slowly to the SO₂/CuCl mixture from Step 2, maintaining a low temperature.

-

Vigorous nitrogen evolution is typically observed as the diazonium group is displaced.

-

Causality: The diazonium salt reacts with the SO₂/CuCl complex, leading to the formation of the arylsulfonyl chloride and the release of nitrogen gas.

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water and a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.[10]

-

The solution is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under high vacuum or recrystallization.[10]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride.

Reactivity and Core Applications

The synthetic utility of 4-Fluoro-3-methylbenzenesulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. It is a potent electrophile that readily reacts with a wide range of nucleophiles.

Formation of Sulfonamides

The most significant application is the reaction with primary or secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry for creating compounds with diverse biological activities.

-

Reaction: R-NH₂ + ClSO₂-Ar → R-NHSO₂-Ar + HCl

-

Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, which drives the reaction to completion.

Diagram of Key Reactivity

Caption: Core reactivity pathway for sulfonamide synthesis.

Safety, Handling, and Storage

Proper handling of 4-Fluoro-3-methylbenzenesulfonyl chloride is imperative due to its hazardous nature.

-

Hazard Classification: The compound is classified as corrosive (Skin Corrosion/Irritation, Category 1B) and causes severe skin burns and eye damage.[11] The GHS signal word is "Danger".

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and a face shield (P280).[12]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust or vapors (P260).[11] Wash hands thoroughly after handling.

-

First Aid: In case of contact with skin or eyes, rinse immediately and continuously with plenty of water for several minutes and seek immediate medical attention.[11][12] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth but do not induce vomiting.[11][12]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Protect from moisture. Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is often less reactive and can complicate subsequent reactions.[13] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Store locked up or in an area accessible only to authorized personnel.[12]

-

Conclusion

4-Fluoro-3-methylbenzenesulfonyl chloride is a high-value chemical intermediate whose utility is rooted in its trifunctional nature. The reactive sulfonyl chloride handle allows for straightforward derivatization, while the fluorine and methyl substituents provide medicinal chemists with powerful tools to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in research and development.

References

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

-

3-Fluoro-4-nitrobenzenesulfonyl chloride | C6H3ClFNO4S. (n.d.). BuyersGuideChem. Retrieved January 11, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-Fluoro-3-methylbenzenesulfonyl chloride. (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-Fluoro-3-methylbenzenesulfonyl chloride,629672-19-1. (n.d.). Allfluoro pharmaceutical co. ltd. Retrieved January 11, 2026, from [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved January 11, 2026, from [Link]

-

Chemical Synthesis and Properties of Sulfonyl halides. (n.d.). ChemSynthesis. Retrieved January 11, 2026, from [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemimpex.com [chemimpex.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. scbt.com [scbt.com]

- 7. 629672-19-1 Cas No. | 4-Fluoro-3-methyl-benzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]

- 8. 4-Fluoro-3-methylbenzenesulfonyl chloride,629672-19-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 9. 4-Fluoro-3-methylbenzenesulfonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

4-Fluoro-3-methylbenzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 4-Fluoro-3-methylbenzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, detailed synthesis and purification protocols, and robust analytical characterization methods. The guide emphasizes the compound's strategic importance in drug discovery, stemming from the unique modulatory effects of the fluorine substituent on molecular properties. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated building blocks in the design and synthesis of novel chemical entities.

Introduction to 4-Fluoro-3-methylbenzenesulfonyl chloride

4-Fluoro-3-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound distinguished by the presence of both a fluorine atom and a methyl group on the benzene ring. The sulfonyl chloride (-SO₂Cl) functional group is a highly reactive electrophile, making the molecule an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Its significance in medicinal chemistry is amplified by the strategic placement of the fluorine atom. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are widely exploited in drug design to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][2] The methyl group further influences the electronic and steric profile of the molecule. Consequently, 4-Fluoro-3-methylbenzenesulfonyl chloride serves as a valuable building block for introducing this specifically substituted aryl moiety into complex target molecules, enabling fine-tuning of their pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

The structural attributes of 4-Fluoro-3-methylbenzenesulfonyl chloride dictate its chemical behavior and physical state. The electron-withdrawing nature of both the fluorine atom and the sulfonyl chloride group activates the aromatic ring towards certain reactions while also influencing the reactivity of the sulfonyl chloride itself.

| Property | Value | Reference |

| Molecular Weight | 208.64 g/mol | [3][4][5][6] |

| Molecular Formula | C₇H₆ClFO₂S | [3][4] |

| CAS Number | 629672-19-1 | [3][4][5] |

| Appearance | Solid | [3] |

| Melting Point | 35-40 °C | [3] |

| InChI Key | ALEQALYEZFNWOP-UHFFFAOYSA-N | [3] |

| SMILES String | Cc1cc(ccc1F)S(Cl)(=O)=O | [3] |

Synthesis and Purification

The most common and direct method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution of the corresponding arene with chlorosulfonic acid. For 4-Fluoro-3-methylbenzenesulfonyl chloride, the starting material is 4-fluoro-3-methylbenzene (3-fluorotoluene).

Causality in Experimental Design

The choice of chlorosulfonic acid as the reagent is based on its high reactivity, which allows the chlorosulfonation to proceed under relatively mild conditions. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity and minimize the formation of side products, such as the corresponding sulfonic acid or diaryl sulfones. The absence of a catalyst is noteworthy; the high electrophilicity of the sulfur trioxide-like species within chlorosulfonic acid is sufficient for the reaction to proceed. Quenching the reaction with ice-water is a critical step that serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, facilitating its isolation.

Experimental Protocol: Synthesis

This protocol is based on established procedures for chlorosulfonation of aromatic compounds.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add chlorosulfonic acid (3 equivalents). Cool the flask to 0 °C using an ice-salt bath.

-

Addition of Arene: Slowly add 3-fluorotoluene (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Isolation: The solid product, 4-Fluoro-3-methylbenzenesulfonyl chloride, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product under vacuum.

Purification

The primary impurity is often the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride. Recrystallization is an effective purification method.

-

Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., a hexane/ethyl acetate mixture) at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

Caption: Synthesis workflow for 4-Fluoro-3-methylbenzenesulfonyl chloride.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized 4-Fluoro-3-methylbenzenesulfonyl chloride, a combination of spectroscopic methods is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine-proton (H-F) and proton-proton (H-H) coupling. The methyl group will appear as a singlet around 2.3-2.5 ppm.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the seven carbon atoms. The carbon atom bonded to fluorine will appear as a doublet due to C-F coupling, a key diagnostic feature.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This will show a single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.

-

IR (Infrared) Spectroscopy: Strong characteristic absorption bands for the sulfonyl chloride group will be visible. Look for asymmetric and symmetric S=O stretches, typically around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. A C-F stretching band will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a definitive indicator of the compound's identity.

Applications in Drug Development and Medicinal Chemistry

The primary utility of 4-Fluoro-3-methylbenzenesulfonyl chloride is as an intermediate for installing a 4-fluoro-3-methylphenylsulfonyl moiety. This is most commonly achieved by reacting it with a primary or secondary amine to form a sulfonamide linkage.

The Role of the Sulfonamide Group

The sulfonamide functional group is a cornerstone in medicinal chemistry. It is a stable, non-hydrolyzable linker that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.

Strategic Advantage of Fluorination

The introduction of fluorine into drug candidates is a well-established strategy to optimize drug-like properties.[2][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block unwanted oxidation, thereby increasing the drug's half-life and bioavailability.[2]

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2][8] This effect must be carefully balanced to maintain adequate aqueous solubility.

-

Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, potentially increasing the potency of the drug.

Caption: General reaction of 4-Fluoro-3-methylbenzenesulfonyl chloride with an amine.

Safety, Handling, and Storage

As a reactive chemical, 4-Fluoro-3-methylbenzenesulfonyl chloride requires careful handling to ensure laboratory safety.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[3] It is also moisture-sensitive; contact with water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.[9]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.

-

Handling: Avoid inhalation of dust or vapors. Use tools (spatulas, etc.) that are clean and dry. Ensure all glassware is thoroughly dried before use. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents. The recommended storage temperature is often 2-8 °C. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from moisture.

Conclusion

4-Fluoro-3-methylbenzenesulfonyl chloride is more than just a chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the dual-functionality of a reactive sulfonyl chloride group and a property-modulating fluoro-aryl system make it a valuable tool for drug discovery professionals. By enabling the synthesis of novel sulfonamides with tailored pharmacokinetic profiles, this compound will continue to play a role in the development of the next generation of therapeutics.

References

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-Fluoro-3-methylbenzenesulfonyl chloride. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Fluoro-3-methylbenzenesulfonyl chloride. (This is a general reference to the type of document available from suppliers like Sigma-Aldrich, Fisher Scientific, etc.)

- Fisher Scientific. (n.d.). Safety Data Sheet. (This is a general reference to the type of document available from suppliers like Sigma-Aldrich, Fisher Scientific, etc.)

-

Ogawa, Y., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved from [Link]

-

Van Leusen, A. M., & Strating, J. (1973). Methanesulfonyl Cyanide. Organic Syntheses, 53, 95. Retrieved from [Link]

-

Scott, P. J. H. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Retrieved from [Link]

-

Berrino, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5566. Retrieved from [Link]

-

Fisyuk, A. S., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1621. Retrieved from [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Fluoro-3-methylbenzenesulfonyl chloride 97 629672-19-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-Fluoro-3-methylbenzenesulfonyl chloride,629672-19-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. 629672-19-1 Cas No. | 4-Fluoro-3-methyl-benzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-3-methylbenzenesulfonyl chloride

This guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of 4-fluoro-3-methylbenzenesulfonyl chloride (FMB-SC). Intended for researchers, scientists, and professionals in drug development, this document details the integrated application of spectroscopic and spectrometric techniques. The causality behind experimental choices is explained to provide a framework for robust structural characterization.

Introduction

4-Fluoro-3-methylbenzenesulfonyl chloride, with the empirical formula C7H6ClFO2S, is a sulfonyl chloride derivative that serves as a crucial building block in medicinal chemistry and material science.[1] Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic transformations and the biological or material properties of the final products. This guide outlines a self-validating system of analytical protocols to unequivocally determine its molecular structure.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into complex structural analysis.

| Property | Value | Source |

| CAS Number | 629672-19-1 | |

| Molecular Formula | C7H6ClFO2S | |

| Molecular Weight | 208.64 g/mol | |

| Appearance | Solid | |

| Melting Point | 35-40 °C |

Part 1: Spectroscopic and Spectrometric Characterization

The elucidation of FMB-SC's structure relies on a synergistic approach, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[2] For FMB-SC, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The chemical shift, integration, and coupling patterns are key to defining the substitution pattern on the aromatic ring.

-

¹³C NMR: Reveals the number and chemical environment of carbon atoms, including those in the aromatic ring and the methyl group.

-

¹⁹F NMR: Directly observes the fluorine atom, providing a distinct signal that can be used to confirm its presence and electronic environment.

-

Sample Preparation: Accurately weigh 5-10 mg of FMB-SC into a clean, dry NMR tube.[2]

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3]

-

Cap the tube and gently agitate to ensure complete dissolution.[2]

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| CH₃ | ~2.4 | Singlet | N/A | The methyl group is adjacent to a carbon and not coupled to any protons. |

| Aromatic-H | 7.0 - 8.0 | Multiplets | Varied | The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The deshielding effect of the sulfonyl chloride group will shift these protons downfield.[4] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[2][4] For FMB-SC, it confirms the presence of the sulfonyl chloride and the aromatic ring.

The sulfonyl chloride group (SO₂Cl) has very strong and characteristic absorption bands for its symmetric and asymmetric S=O stretching vibrations.[2] The aromatic ring also displays characteristic C-H and C=C stretching vibrations.

-

Background Collection: Record a background spectrum of the clean ATR crystal.[2]

-

Sample Application: Place a small amount of the solid FMB-SC sample directly onto the ATR crystal.

-

Data Acquisition: [2]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Medium | Stretching |

| Aliphatic C-H (CH₃) | 3000-2850 | Medium | Stretching |

| S=O (Asymmetric) | 1375-1410 | Strong | Stretching[2] |

| S=O (Symmetric) | 1185-1204 | Strong | Stretching[2] |

| C-F | 1250-1000 | Strong | Stretching |

| S-Cl | ~375 | Strong | Stretching[5] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[2]

-

Molecular Ion Peak (M+): Confirms the molecular weight of 208.64 g/mol .

-

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic M+ and M+2 isotopic pattern, which is a key diagnostic feature for chlorine-containing compounds.[2]

-

Fragmentation: The fragmentation pattern can help to piece together the structure of the molecule.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[3]

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).[3]

| m/z Value | Interpretation |

| 208/210 | Molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

| 173 | Loss of Cl ([M-Cl]⁺). |

| 109 | Loss of SO₂Cl ([M-SO₂Cl]⁺), corresponding to the fluorotoluene fragment. |

| 99/101 | Characteristic fragment for a sulfonyl chloride group.[4] |

Part 2: Integrated Structure Elucidation Workflow

The definitive structural confirmation of 4-fluoro-3-methylbenzenesulfonyl chloride is achieved by integrating the data from all analytical techniques.

Caption: Integrated workflow for the structure elucidation of FMB-SC.

This systematic approach ensures that the assigned structure is self-validating. The molecular formula from MS is consistent with the atoms identified by NMR and the functional groups from IR. The connectivity determined by NMR is supported by the fragmentation pattern in MS. This cohesive dataset provides irrefutable evidence for the structure of 4-fluoro-3-methylbenzenesulfonyl chloride.

References

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

Sources

Spectroscopic Characterization of 4-Fluoro-3-methylbenzenesulfonyl Chloride: A Technical Guide

Introduction

4-Fluoro-3-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, comprising a substituted benzene ring with fluoro, methyl, and sulfonyl chloride functional groups, imparts unique reactivity and properties that are harnessed in drug discovery and development. Accurate and comprehensive characterization of this compound is paramount to ensure the quality, purity, and consistency of downstream products. This in-depth technical guide provides a detailed overview of the spectroscopic techniques used to elucidate and verify the structure of 4-Fluoro-3-methylbenzenesulfonyl chloride. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic profile of this important building block.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 4-Fluoro-3-methylbenzenesulfonyl chloride with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Molecular Structure of 4-Fluoro-3-methylbenzenesulfonyl chloride with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Fluoro-3-methylbenzenesulfonyl chloride in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for the aromatic protons and the methyl group protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-3-methylbenzenesulfonyl chloride in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.8-7.9 | dd | 1H | H-2 | J(H2-H6) ≈ 2.5 Hz, J(H2-F) ≈ 4.5 Hz |

| ~7.7-7.8 | m | 1H | H-6 | J(H6-H5) ≈ 8.5 Hz, J(H6-H2) ≈ 2.5 Hz |

| ~7.2-7.3 | t | 1H | H-5 | J(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 8.5 Hz |

| ~2.5 | s | 3H | -CH₃ |

Interpretation and Rationale

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[1][2][3] The sulfonyl chloride group (-SO₂Cl) is a strong electron-withdrawing group, which deshields the ortho (H-2, H-6) and para (H-4, in this case substituted with F) positions. The fluorine atom is also electron-withdrawing but can donate electron density through resonance. The methyl group (-CH₃) is weakly electron-donating.

-

H-2: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, placing it at the most downfield position. It is expected to appear as a doublet of doublets due to coupling with H-6 (meta coupling, small J value) and through-space coupling with the fluorine atom (larger J value).

-

H-6: Also ortho to the sulfonyl chloride group, this proton is shifted downfield. It will likely appear as a multiplet (or a doublet of doublets) due to coupling with H-5 (ortho coupling, larger J value) and H-2 (meta coupling, smaller J value).

-

H-5: This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. The shielding effect of the methyl group and the coupling to both H-6 and the fluorine atom will result in a triplet-like signal.

-

-CH₃: The methyl protons are attached to the aromatic ring and will appear as a singlet in the typical upfield region for aryl methyl groups.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 4-Fluoro-3-methylbenzenesulfonyl chloride will show distinct signals for each of the seven unique carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Coupling to Fluorine (J, Hz) |

| ~165 | C-4 | ¹J(C-F) ≈ 255 Hz |

| ~145 | C-1 | |

| ~138 | C-3 | ³J(C-F) ≈ 3 Hz |

| ~132 | C-2 | ³J(C-F) ≈ 9 Hz |

| ~128 | C-6 | |

| ~118 | C-5 | ²J(C-F) ≈ 22 Hz |

| ~20 | -CH₃ |

Interpretation and Rationale

The chemical shifts of the aromatic carbons are determined by the electronic effects of the substituents and hybridization.[4][5][6]

-

C-4: The carbon directly attached to the highly electronegative fluorine atom will be the most downfield aromatic carbon and will exhibit a large one-bond coupling constant (¹J(C-F)).

-

C-1: The carbon attached to the sulfonyl chloride group will also be significantly deshielded.

-

C-3: The carbon bearing the methyl group will have its chemical shift influenced by both the methyl and fluoro substituents. A small three-bond coupling to fluorine is expected.

-

C-2 and C-6: These carbons are ortho to the sulfonyl chloride group and will be deshielded. C-2 will also show a three-bond coupling to fluorine.

-

C-5: This carbon is ortho to the fluorine and will show a significant two-bond coupling constant (²J(C-F)).

-

-CH₃: The methyl carbon will appear in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Fluoro-3-methylbenzenesulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride, aromatic, and C-F bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a low-melting solid or oil, or as a KBr pellet if it is a crystalline solid.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~800-900 | Strong | Out-of-plane C-H bending (aromatic) |

| ~600 | Medium | S-Cl stretch |

Interpretation and Rationale

The most characteristic and intense peaks in the IR spectrum of a sulfonyl chloride are the asymmetric and symmetric stretching vibrations of the S=O bonds.[7][8][9]

-

SO₂ Stretches: The strong absorptions around 1380 cm⁻¹ and 1180 cm⁻¹ are highly indicative of the sulfonyl chloride group.

-

C-F Stretch: A strong band around 1250 cm⁻¹ is expected for the C-F stretching vibration.

-

Aromatic C-H and C=C Stretches: The bands in the 3100-3000 cm⁻¹ and 1600-1480 cm⁻¹ regions confirm the presence of the aromatic ring.

-

S-Cl Stretch: A medium intensity band around 600 cm⁻¹ is characteristic of the S-Cl bond stretch.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 4-Fluoro-3-methylbenzenesulfonyl chloride, electron ionization (EI) would likely be used.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, via gas chromatography (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 208/210 | [M]⁺ (Molecular ion peak with ³⁷Cl isotope peak) |

| 173 | [M - Cl]⁺ |

| 144 | [M - SO₂]⁺ |

| 109 | [M - SO₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

Interpretation and Rationale

The fragmentation of aromatic sulfonyl chlorides under EI conditions typically involves the loss of the chlorine atom, the sulfonyl chloride group, or sulfur dioxide.[11][12][13]

-

Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z 208, with a smaller peak at m/z 210 (the M+2 peak) due to the natural abundance of the ³⁷Cl isotope (approximately one-third the intensity of the M peak).

-

[M - Cl]⁺: Loss of the chlorine radical will lead to a fragment at m/z 173.

-

[M - SO₂]⁺: Elimination of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds, would result in a fragment at m/z 144.[12]

-

[M - SO₂Cl]⁺: Cleavage of the C-S bond will generate the fluorotoluene cation at m/z 109.

-

Tropylium Ion: Rearrangement and fragmentation can lead to the formation of the stable tropylium ion at m/z 91.

Workflow and Interconnectivity of Spectroscopic Data

The comprehensive characterization of 4-Fluoro-3-methylbenzenesulfonyl chloride relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-methylbenzenesulfonyl Chloride

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the structure and dynamics of molecules in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-fluoro-3-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. As researchers and scientists in the field, a thorough understanding of its spectral features is crucial for reaction monitoring, quality control, and the rational design of new molecular entities. This document will delve into the theoretical basis for the predicted spectrum, provide a detailed interpretation of the chemical shifts and coupling constants, and present a standardized protocol for acquiring a high-quality spectrum.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 4-fluoro-3-methylbenzenesulfonyl chloride dictates a complex and informative ¹H NMR spectrum. The aromatic region will display signals corresponding to the three protons on the benzene ring, while the aliphatic region will show a signal for the methyl group. The presence of the fluorine atom and the strongly electron-withdrawing sulfonyl chloride group significantly influences the chemical shifts and gives rise to characteristic splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 4-fluoro-3-methylbenzenesulfonyl chloride. These predictions are based on the analysis of substituent effects and data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.85 - 7.95 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 2.5 Hz, ⁴J(H2-F) ≈ 4.5 Hz |

| H-5 | 7.25 - 7.35 | Triplet (t) or Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F) ≈ 8.5 Hz |

| H-6 | 7.75 - 7.85 | Multiplet (m) | ³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-H2) ≈ 2.5 Hz, ⁵J(H6-F) ≈ 2.0 Hz |

| -CH₃ | 2.40 - 2.50 | Singlet (s) | N/A |

Interpretation of the Spectrum

The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating methyl group and the electron-withdrawing fluoro and sulfonyl chloride groups. The sulfonyl chloride group is a strong deactivating group, causing a downfield shift for all aromatic protons.

-

H-2: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, placing it at the most downfield position. It will appear as a doublet of doublets due to coupling with H-6 (meta coupling, ⁴J) and the fluorine atom (through-space coupling, ⁴J).

-

H-5: This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. The shielding effect of the fluorine atom and the deshielding effect of the sulfonyl chloride group result in an intermediate chemical shift. It is expected to be a triplet due to similar coupling constants with H-6 (ortho coupling, ³J) and the fluorine atom (ortho coupling, ³J).

-

H-6: This proton is ortho to both the methyl group and the sulfonyl chloride group. It will experience coupling from H-5 (ortho coupling, ³J), H-2 (meta coupling, ⁴J), and the fluorine atom (meta coupling, ⁵J), likely resulting in a complex multiplet.

-

-CH₃: The methyl protons are not coupled to any other protons and will therefore appear as a sharp singlet in the upfield region of the spectrum.

Visualizing the Molecular Environment

The following diagram illustrates the structure of 4-fluoro-3-methylbenzenesulfonyl chloride and the through-bond and through-space relationships that give rise to the observed couplings in the ¹H NMR spectrum.

Caption: Molecular structure and key ¹H-¹H and ¹H-¹⁹F coupling interactions in 4-fluoro-3-methylbenzenesulfonyl chloride.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of 4-fluoro-3-methylbenzenesulfonyl chloride, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-fluoro-3-methylbenzenesulfonyl chloride.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual peak or TMS.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., 0 to 10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure proper T1 relaxation, especially for quantitative measurements.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Conclusion

The ¹H NMR spectrum of 4-fluoro-3-methylbenzenesulfonyl chloride is a rich source of structural information. A detailed analysis of the chemical shifts and coupling patterns, guided by the principles of substituent effects and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The provided experimental protocol serves as a robust starting point for researchers to acquire high-quality data, ensuring the reliable characterization of this important chemical intermediate. This in-depth understanding is fundamental for its application in the synthesis of novel compounds in the pharmaceutical and materials science industries.

References

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link][1]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link][2]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Fluoro-3-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. 4-Fluoro-3-methylbenzenesulfonyl chloride is a key building block in organic synthesis, valued for its utility in introducing the fluoro- and methyl-substituted phenylsulfonyl moieties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for the unambiguous characterization of such molecules. This guide provides a comprehensive analysis of the expected ¹³C NMR spectrum of 4-fluoro-3-methylbenzenesulfonyl chloride, grounded in the fundamental principles of NMR and supported by data from analogous structures. While a definitive experimental spectrum of the title compound is not publicly available, this document serves as an expert-level predictive guide for researchers synthesizing or utilizing this compound, enabling them to confidently interpret their own experimental data.

Predicted ¹³C NMR Spectrum of 4-Fluoro-3-methylbenzenesulfonyl Chloride

The ¹³C NMR spectrum of 4-fluoro-3-methylbenzenesulfonyl chloride is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the fluorine and sulfonyl chloride substituents, as well as the electron-donating effect of the methyl group. Furthermore, the presence of fluorine will induce characteristic splitting patterns due to spin-spin coupling between the ¹³C and ¹⁹F nuclei.

A summary of the predicted chemical shifts (δ) and key carbon-fluorine coupling constants (JCF) is presented in Table 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (Hz) | Multiplicity |

| C1 (C-SO₂Cl) | 138 - 142 | ~2-5 (³JCF) | Doublet |

| C2 (C-H) | 128 - 132 | ~3-7 (⁴JCF) | Doublet |

| C3 (C-CH₃) | 135 - 139 | ~20-25 (²JCF) | Doublet |

| C4 (C-F) | 160 - 165 | ~240-260 (¹JCF) | Doublet |

| C5 (C-H) | 118 - 122 | ~20-25 (²JCF) | Doublet |

| C6 (C-H) | 126 - 130 | ~8-12 (³JCF) | Doublet |

| CH₃ | 15 - 20 | Not Applicable | Singlet |

Theoretical Framework for Spectral Interpretation

The predicted spectral parameters in Table 1 are derived from a comprehensive understanding of substituent effects and coupling phenomena in ¹³C NMR spectroscopy.

Substituent Chemical Shift (SCS) Effects

The chemical shift of each aromatic carbon is determined by the electronic environment. The sulfonyl chloride group is strongly electron-withdrawing, leading to a general deshielding of the aromatic carbons. Conversely, the methyl group is weakly electron-donating. The fluorine atom exhibits a dual electronic effect: it is strongly electron-withdrawing through the σ-bond (inductive effect) but can be electron-donating through its lone pairs into the π-system (resonance effect).

The interplay of these effects dictates the final chemical shifts. For instance, the carbon directly attached to the fluorine (C4) is expected to be the most deshielded aromatic carbon due to the large inductive effect of fluorine.

Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling

A key feature of the ¹³C NMR spectrum of organofluorine compounds is the presence of through-bond spin-spin coupling between carbon and fluorine nuclei.[1] The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.

-

One-bond coupling (¹JCF): This is the largest coupling and is observed for the carbon directly bonded to the fluorine atom (C4). The magnitude is typically in the range of 240-260 Hz.[2]

-

Two-bond coupling (²JCF): Carbons adjacent to the C-F bond (C3 and C5) will exhibit this coupling, with a typical magnitude of 20-25 Hz.[3]

-

Three-bond coupling (³JCF): Carbons in a meta position relative to the fluorine (C1 and C6) will show smaller three-bond couplings, generally in the range of 2-12 Hz.[3]

-

Four-bond coupling (⁴JCF): The carbon in the para position (C2) will have the smallest coupling, often around 3-7 Hz.[2]

This predictable pattern of C-F coupling is an invaluable tool for the unambiguous assignment of the aromatic carbon signals.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 4-fluoro-3-methylbenzenesulfonyl chloride, the following experimental protocol is recommended. The causality behind each step is explained to ensure a robust and self-validating system.

Sample Preparation

-

Analyte: 4-Fluoro-3-methylbenzenesulfonyl chloride (20-50 mg). A higher concentration is preferable for ¹³C NMR due to its lower natural abundance.

-

Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and provides a deuterium lock signal for the NMR spectrometer. Its residual proton and carbon signals are well-characterized.

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal (δ = 77.16 ppm for CDCl₃).

NMR Spectrometer Setup

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion.

-

Probe: A broadband or multinuclear probe is required to detect ¹³C nuclei.

-

Temperature: Standard room temperature (e.g., 298 K) is suitable.

Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program). This will simplify the spectrum by removing ¹H-¹³C couplings, resulting in single peaks for each carbon (which will be further split by ¹⁹F).

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C is only 1.1% naturally abundant.

Advanced Experiment: ¹³C-{¹H, ¹⁹F} Double Decoupling

For compounds containing both protons and fluorine, the standard proton-decoupled ¹³C spectrum can still be complex due to C-F couplings.[2] To obtain a simplified spectrum with only singlets for each carbon, a ¹³C experiment with simultaneous proton and fluorine decoupling can be performed. This requires a spectrometer equipped with the necessary hardware and software. This experiment is highly valuable for confirming the number of unique carbon environments.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if necessary) and peak picking.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual CDCl₃ signal (77.16 ppm).

-

Peak Picking and Assignment: Identify all peaks and assign them to the corresponding carbon atoms based on their chemical shifts and C-F coupling patterns as outlined in Table 1 and Section 2.

Visualization of the Assignment Logic

The logical workflow for assigning the ¹³C NMR spectrum of 4-fluoro-3-methylbenzenesulfonyl chloride can be visualized as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Mass spectrometry of 4-Fluoro-3-methylbenzenesulfonyl chloride

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-3-methylbenzenesulfonyl chloride

Introduction: Characterizing a Key Synthetic Intermediate

4-Fluoro-3-methylbenzenesulfonyl chloride is a crucial reagent in synthetic organic chemistry, serving as a building block in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in reactions to form sulfonamides, sulfonate esters, and other derivatives. Accurate characterization of this intermediate is paramount to ensure the identity, purity, and stability of both the starting material and the final products. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-fluoro-3-methylbenzenesulfonyl chloride. We will delve into the core principles of ionization, fragmentation, and detection, moving beyond a simple recitation of methods to explain the causality behind experimental choices. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Physicochemical Properties and Isotopic Profile

A foundational understanding of the analyte's properties is critical for designing any mass spectrometry experiment. These details inform solvent selection, ionization method, and interpretation of the resulting mass spectrum.

| Property | Value | Source |

| Chemical Formula | C₇H₆ClFO₂S | [2][3] |

| Molecular Weight | 208.64 g/mol | [2][3] |

| CAS Number | 629672-19-1 | [2] |

| Form | Solid | [2] |

| Melting Point | 35-40 °C | [2] |

The presence of chlorine and sulfur, both of which have significant heavy isotopes, results in a characteristic isotopic pattern for the molecular ion. This pattern is a powerful tool for confirming the elemental composition of the analyte.

| Isotope (M) | Mass (Da) | Relative Abundance (%) |

| M | 207.9758 | 100.0 |

| M+1 | 208.9791 | 8.3 |

| M+2 | 209.9729 | 37.1 |

| M+3 | 210.9754 | 3.1 |

Note: Abundances are calculated based on the natural isotopic distribution of C, H, Cl, F, O, and S.

Experimental Workflow: From Sample to Spectrum

The overall process of MS analysis involves several critical stages, each requiring careful consideration to ensure data quality and reproducibility. The choice of ionization source is the most significant fork in this workflow, dictating both the sample preparation and the nature of the resulting data.

Caption: General experimental workflow for the mass spectrometric analysis of 4-fluoro-3-methylbenzenesulfonyl chloride.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a classic, robust technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[4] This "hard" ionization method is exceptionally useful for structural elucidation, as the resulting fragmentation patterns serve as a molecular fingerprint.

Rationale and Causality in EI Protocol Design

The goal of an EI experiment is to generate a library-searchable spectrum with a clear molecular ion (if possible) and information-rich fragment ions. The choice of 70 eV for the electron energy is a long-standing convention; at this energy, fragmentation patterns are stable and reproducible, and ionization efficiency is near its maximum for most organic molecules.[4] Direct sample introduction is preferred for this non-volatile solid to avoid thermal degradation that might occur in a heated gas chromatography (GC) inlet.

Experimental Protocol: EI-MS

-

Sample Preparation:

-

Prepare a dilute solution of 4-fluoro-3-methylbenzenesulfonyl chloride (~0.1 mg/mL) in a volatile, aprotic solvent such as dichloromethane or acetonitrile. The use of aprotic solvents is critical to prevent hydrolysis of the reactive sulfonyl chloride group.

-

-

Instrument Setup:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-230 °C. This temperature is a balance; it must be high enough to ensure volatilization but low enough to minimize thermal degradation before ionization.

-

Mass Analyzer: Scan mode.

-

Scan Range: m/z 40-300. This range will cover the molecular ion and all expected fragments.

-

-

Sample Introduction:

-

Introduce a small aliquot (1-2 µL) of the prepared solution onto a direct insertion probe (DIP) or direct exposure probe (DEP).

-

Insert the probe into the mass spectrometer's vacuum interlock.

-

Gradually heat the probe to volatilize the sample directly into the ion source.

-

-

Data Acquisition:

-

Acquire spectra continuously as the sample evaporates from the probe.

-

Generate a background-subtracted averaged spectrum from the scans corresponding to the sample elution peak.

-

Predicted EI Fragmentation Pathway

The high energy of EI-MS induces fragmentation primarily through the cleavage of the weakest bonds and rearrangement reactions. For arylsulfonyl chlorides, fragmentation is often initiated at the C-S and S-Cl bonds. A prominent fragmentation pathway for many aromatic sulfonyl compounds is the loss of sulfur dioxide (SO₂).[5][6]

Caption: Predicted major fragmentation pathway for 4-fluoro-3-methylbenzenesulfonyl chloride under Electron Ionization (EI) conditions.

Predicted Major Fragment Ions (EI-MS):

| m/z | Proposed Formula | Identity | Notes |

| 208 | C₇H₆ClFO₂S | Molecular Ion [M] | The presence and intensity of this peak depend on the stability of the molecule. Its isotopic pattern ([M+2] ~37%) is a key identifier. |

| 173 | C₇H₆FO₂S | [M - Cl]⁺ | Loss of a chlorine radical is a common initial fragmentation step. |

| 144 | C₇H₆FS | [M - SO₂]•+ | Loss of a neutral sulfur dioxide molecule via rearrangement, a characteristic fragmentation for sulfonyl compounds.[5][7] |

| 109 | C₇H₆F | [M - SO₂Cl]⁺ | Cleavage of the C-S bond to form the 4-fluoro-3-methylphenyl cation. This is often a major, stable fragment. |

| 90 | C₆H₃F | [C₇H₆F - CH₃]⁺ | Loss of a methyl radical from the m/z 109 fragment. |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[8] This is ideal for confirming molecular weight and for coupling with liquid chromatography (LC-MS). However, the high reactivity of sulfonyl chlorides presents a unique challenge for ESI analysis.

Rationale and Causality in ESI Protocol Design

The primary challenge with 4-fluoro-3-methylbenzenesulfonyl chloride is its reactivity towards nucleophilic solvents (e.g., water, methanol) commonly used in ESI. This reaction forms the corresponding sulfonic acid or sulfonate ester, meaning the spectrum will show the mass of the derivative, not the parent compound. Therefore, the entire protocol must be designed to mitigate this reactivity.

Core Strategy: Analyze the compound in a non-reactive solvent system and promote the formation of a stable adduct, such as a chloride adduct in negative ion mode.[9] This approach leverages the inherent presence of chloride and the electronegative nature of the molecule to form a detectable [M+Cl]⁻ ion.

Experimental Protocol: ESI-MS (Negative Ion Mode)

-

Sample and Solvent Preparation:

-

Prepare a stock solution (~1 mg/mL) of the analyte in anhydrous acetonitrile.

-

Prepare the infusion solvent: 99.9% anhydrous acetonitrile / 0.1% anhydrous chloroform. The chloroform serves as a source of chloride ions to facilitate adduct formation. All solvents must be of the highest purity and anhydrous to prevent analyte degradation.

-

Prepare a dilute sample for infusion (~1-5 µg/mL) using the infusion solvent.

-

-

Instrument Setup:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Capillary/Spray Voltage: -2.5 to -3.5 kV. The voltage is optimized to achieve a stable spray without inducing in-source fragmentation.

-

Nebulizing Gas (N₂): 10-15 L/min.

-

Drying Gas (N₂): 250-300 °C, 8-12 L/min. These parameters facilitate desolvation of the ESI droplets.

-

Mass Analyzer: Scan mode.

-

Scan Range: m/z 100-350.

-

-

Sample Introduction:

-

Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (5-10 µL/min). A low flow rate ensures efficient desolvation and ionization.

-

-

Data Acquisition and Analysis:

-

Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

-

Look for the [M+Cl]⁻ adduct at m/z 243/245, which will exhibit the characteristic isotopic pattern of two chlorine atoms.

-

If fragmentation analysis (MS/MS) is desired, select the m/z 243 precursor ion and apply collision-induced dissociation (CID) to generate product ions. The most likely product ion would result from the loss of Cl⁻, yielding the neutral molecule, or fragmentation of the parent molecule itself.

-

Safety and Handling Considerations

4-Fluoro-3-methylbenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and reacts with water, potentially liberating acidic gas.

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[10]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[11]

Conclusion

The mass spectrometric analysis of 4-fluoro-3-methylbenzenesulfonyl chloride requires a tailored approach that accounts for its physicochemical properties and chemical reactivity. Electron Ionization provides a powerful method for structural confirmation through its detailed and reproducible fragmentation patterns, with key fragments arising from the loss of SO₂, Cl, and the sulfonyl chloride group. For molecular weight confirmation, particularly in LC-MS applications, Electrospray Ionization can be employed, but it necessitates careful selection of anhydrous, aprotic solvents and operation in negative ion mode to detect the [M+Cl]⁻ adduct, thereby circumventing the compound's reactivity with common protic solvents. By understanding the principles behind these methods, researchers can generate high-quality, reliable data to verify the identity and purity of this important synthetic intermediate.

References

-

Budzikiewicz, H., et al. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1967. [Link]

-

Mass spectral fragmentations of sulfonates. Supporting Information, Environmental Science & Technology. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

-

Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[2]dioxin-6yl)benzenesulfonamide. ResearchGate. [Link]

-

Sun, W., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 2008. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Wood, P. L., & Woltjer, R. L. Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Journal of Mass Spectrometry, 2020. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-3-methylbenzenesulfonyl chloride 97 629672-19-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methylbenzenesulfonyl chloride is a pivotal building block in medicinal chemistry and organic synthesis, frequently incorporated into pharmacologically active molecules to modulate their physicochemical and biological properties.[1][2][3] This guide provides an in-depth examination of its synthesis, focusing on the prevalent and industrially relevant method of direct chlorosulfonation. We will explore the mechanistic underpinnings, regiochemical challenges, a detailed experimental protocol, and critical safety considerations associated with this synthesis pathway.

Introduction: The Significance of Fluorinated Sulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone functional group in drug discovery, forming the basis for sulfonamides, sulfonates, and other sulfur-containing moieties that are integral to a vast array of therapeutic agents. The strategic introduction of fluorine atoms onto the aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The title compound, 4-fluoro-3-methylbenzenesulfonyl chloride (CAS No. 629672-19-1), combines these features, making it a valuable intermediate for developing novel therapeutics.

Strategic Overview of Synthesis Pathways

While multiple theoretical routes to 4-fluoro-3-methylbenzenesulfonyl chloride exist, such as multi-step sequences involving diazotization of a corresponding aniline, the most direct and common approach is the electrophilic aromatic substitution (EAS) on a suitable precursor.[4] This guide will focus on the direct chlorosulfonation of 2-fluorotoluene, a readily available starting material.[5]

The Primary Pathway: Direct Chlorosulfonation

The reaction involves treating 2-fluorotoluene with chlorosulfonic acid. This powerful reagent serves as both the solvent and the source of the electrophile, SO₂Cl⁺, which substitutes a hydrogen atom on the aromatic ring.[6][7]

Caption: High-level overview of the direct chlorosulfonation pathway.

Mechanistic Insights and Regioselectivity

The core of this synthesis is an electrophilic aromatic substitution reaction. The success of the synthesis hinges on controlling the position of the incoming chlorosulfonyl group (–SO₂Cl).

Generation of the Electrophile

Chlorosulfonic acid is a highly reactive compound that auto-dissociates to generate the potent electrophile, chlorosulfonium cation (SO₂Cl⁺), along with other species.[6][8]

Directing Effects and The Challenge of Isomers